molecular formula C9H12O B143920 4-(2-Propenyl)-2-cyclohexen-1-one CAS No. 4166-61-4

4-(2-Propenyl)-2-cyclohexen-1-one

Cat. No. B143920
CAS RN: 4166-61-4
M. Wt: 136.19 g/mol
InChI Key: NXCVYYZJFBZNPQ-UHFFFAOYSA-N
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Description

4-(2-Propenyl)-2-cyclohexen-1-one, also known as 4-allyl-2-cyclohexen-1-one or 4-allyl-2-cyclohexenone, is an organic compound belonging to the class of cyclohexenones. It is a white, crystalline solid with a pleasant, floral odor. This compound is an important intermediate in the synthesis of many compounds, such as fragrances and pharmaceuticals. It has also been studied for its potential applications in the field of scientific research. Additionally, the advantages and limitations of using this compound in laboratory experiments will be discussed, as well as potential future directions.

Scientific Research Applications

1. Crystallography and Molecular Structure Analysis The chiral compound 4-(2-Propenyl)-2-cyclohexen-1-one, also known as perillartine, has been studied for its crystal structure. It was found that the compound crystallizes with two molecules in the asymmetric unit and exhibits an approximate envelope conformation. The plane passing through the propenyl substituent is nearly perpendicular to the mean plane of the six-membered ring. This detailed structural understanding can inform further research and applications in fields such as material science and molecular engineering (Yuan, Zhang, & Ng, 2009).

2. Catalysis and Chemical Synthesis this compound has been involved in various chemical reactions and used as an intermediate in synthesis processes. For instance, it has been identified as a product in the oxidation of cyclohexene using H2O2 as an oxidant, where the formation of allylic ketone 2-cyclohexen-1-one was observed. This reaction is significant in the design of oxidation catalysts considering factors like solubility and stability (Işci et al., 2014).

3. Electrochemistry and Green Chemistry The compound has been a subject in the field of electrochemistry, where its electrochemical reductive coupling was studied in a mixture of ionic liquid and water. This process yielded significant results while avoiding the use of volatile organic solvents, highlighting the potential of this compound in green chemistry and sustainable industrial processes (Jones, Kronenwetter, & Manchanayakage, 2012).

4. Inhibitor Design and Biochemistry The compound has been recognized for its potential in biochemical applications, particularly as an inhibitor. A study found that 3-Cyclopropanecarbonyloxy-2-cyclohexen-1-one, a related compound, acts as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase. The inhibitory activity of such compounds can be crucial in developing pharmaceuticals or agricultural chemicals (Lin, Lin, Lin, & Yang, 2000).

Future Directions

The future directions for “4-(2-Propenyl)-2-cyclohexen-1-one” and similar compounds could involve further exploration of their potential applications. For instance, eugenol and its analogues have been studied for their antifungal properties . Similarly, lignin-derived chemicals, including phenylpropanoids like “this compound”, could be explored for their potential in sustainable biorefineries .

properties

IUPAC Name

4-prop-2-enylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4,6,8H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCVYYZJFBZNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449502
Record name 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4166-61-4
Record name 4-(2-PROPENYL)-2-CYCLOHEXEN-1-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (+)-3-ethoxy-6-(2-propenyl)-2-cyclohexen-1-one (300 mg, 1.7 mmol) in dry ether was added to a solution of LAH (30 mg, 0.8 mmol) in dry ether at 0° C. and the mixture was stirred for 1 hour. The reaction was quenched with 2M HCl and stirred for 30 minutes and then extracted with ether. The ethereal extracts were washed with saturated NaHCO3, dried over anhydrous MgSO4 and the solvent was removed under vacuum. The yellow liquid obtained was purified using 20% ethyl acetate/hexane mixture to get the final product as a pale yellow liquid (0.15 g, 65%). Rf (20% ethyl acetate/hexane) 0.56. 1H NMR (300 MHz, CDCl3): ∂ 1.68-1.78 (m, 1H), 2.10-2.18 (m, 1H), 2.2-2.3 (m, 2H), 2.34-2.42 (m, 1H), 2.48-2.56 (m, 2H), 5.1 (d, J=12.5 Hz, 2H), 5.76-5.86 (m, 1H), 6.0 (dd, J=2.4, 10.2 Hz, 1H), 6.9 (d, J=10.2 Hz, 1H). (ESI, Pos) m/z 159.
Name
(+)-3-ethoxy-6-(2-propenyl)-2-cyclohexen-1-one
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Propenyl)-2-cyclohexen-1-one
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4-(2-Propenyl)-2-cyclohexen-1-one
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4-(2-Propenyl)-2-cyclohexen-1-one
Reactant of Route 4
4-(2-Propenyl)-2-cyclohexen-1-one
Reactant of Route 5
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Reactant of Route 6
4-(2-Propenyl)-2-cyclohexen-1-one

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